N-Propyltetrahydrofuran-2-carboxamide

Catalog No.
S11434141
CAS No.
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
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N-Propyltetrahydrofuran-2-carboxamide

Product Name

N-Propyltetrahydrofuran-2-carboxamide

IUPAC Name

N-propyloxolane-2-carboxamide

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

OGCKAWAZXMMQRG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CCCO1

N-Propyltetrahydrofuran-2-carboxamide, also known as N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide, is a chemical compound characterized by its distinct molecular structure and properties. Its molecular formula is C9H18N2O2C_9H_{18}N_2O_2, with a molar mass of 186.25 g/mol. The compound features a tetrahydrofuran ring, which is a five-membered cyclic ether, and a carboxamide functional group that contributes to its reactivity and solubility in various solvents. This compound is stable at room temperature but can react dangerously when exposed to high temperatures, sunlight, or oxygen .

, particularly involving nucleophilic acyl substitution and amidation processes. In the presence of suitable catalysts, such as calcium iodide, it can be synthesized through the reaction of tetrahydrofuran-2-carboxylic acid derivatives with amines . The amidation reaction typically proceeds via the following general mechanism:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the carboxylic acid derivative.
  • Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.
  • Elimination: The intermediate collapses, releasing a leaving group (often an alcohol) and forming the amide product.

This mechanism highlights the compound's potential for further derivatization and functionalization due to the reactive nature of its amide bond.

The synthesis of N-Propyltetrahydrofuran-2-carboxamide can be achieved through several methods:

  • Amidation of Carboxylic Acids: This method involves reacting tetrahydrofuran-2-carboxylic acid with 3-methylaminopropylamine in the presence of a catalyst such as calcium iodide under reflux conditions .

    General Reaction:
    RCOOH+R NH2CatalystRCONHR \text{RCOOH}+\text{R NH}_2\xrightarrow{\text{Catalyst}}\text{RCONHR }
  • Use of Solvents: Toluene or other non-polar solvents are often used to facilitate the reaction by providing an inert environment that minimizes side reactions .

N-Propyltetrahydrofuran-2-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor or active ingredient in drug formulations targeting central nervous system disorders.
  • Chemical Research: Its reactivity allows it to be utilized in synthetic organic chemistry for creating more complex molecules.
  • Material Science: The compound's properties may be exploited in developing new materials with specific functionalities.

Several compounds share structural similarities with N-Propyltetrahydrofuran-2-carboxamide, including:

  • N-Methylpyrrolidin-2-one: A cyclic amide known for its use in organic synthesis.
  • N-Ethylpiperidine-2-carboxamide: Another cyclic amide that exhibits different pharmacological properties.
  • N-(3-Aminopropyl)tetrahydrofuran-2-carboxamide: Similar in structure but lacks the methyl group on the nitrogen.

Comparison Table

Compound NameStructure TypeNotable Properties
N-Propyltetrahydrofuran-2-carboxamideTetrahydrofuran AmidePotential CNS activity
N-Methylpyrrolidin-2-oneCyclic AmideUsed in organic synthesis
N-Ethylpiperidine-2-carboxamideCyclic AmideDifferent pharmacological effects
N-(3-Aminopropyl)tetrahydrofuran-2-carboxamideTetrahydrofuran AmideLacks methyl substitution

N-Propyltetrahydrofuran-2-carboxamide's unique combination of structural features and potential biological activity distinguishes it from these similar compounds, making it a subject of interest for further research and application development.

Conventional Synthesis Pathways from Furan Precursors

The foundational route to N-propyltetrahydrofuran-2-carboxamide begins with furan-2-carboxylic acid derivatives. Source [3] demonstrates that carbamoyl chloride reacts with furan at 10–30°C in methylene chloride to yield furan-2-carboxylic acid-amide, achieving 44.7% combined yield of acid and amide products. This uncatalyzed reaction exclusively produces 2-substituted derivatives, avoiding positional isomer complications.

Hydrogenation of the furan ring typically follows, with source [1] revealing that palladium-on-carbon in ethanol at 50 bar H₂ pressure converts furan-2-carboxamides to tetrahydrofuran derivatives. The choice of chiral auxiliary proves critical – (S)-2-(hydroxydiphenylmethyl)pyrrolidine enables 92% diastereoselectivity during hydrogenation [1]. Post-hydrogenation, propylation employs nucleophilic acyl substitution, where the amide nitrogen reacts with propyl halides in DMF at 80°C.

Novel Catalytic Approaches for Ring Formation

Recent advances focus on tandem catalysis systems. Source [1] reports that platinum oxide (PtO₂) in acetic acid with 10 mol% trifluoroacetic acid additive achieves complete furan hydrogenation within 6 hours, compared to 24 hours for traditional Pd/C systems. This acceleration stems from Brønsted acid-assisted H₂ activation, lowering the activation barrier by 15 kJ/mol.

Cyclopropane ring-opening strategies present an alternative pathway. While not directly addressed in the sources, the demonstrated use of titanium trichloride for oxime reduction in source [2] suggests potential for mediating strain-release cyclizations. Computational modeling indicates that nickel-catalyzed [3+2] cycloadditions between propylene oxide and acrylamides could theoretically construct the tetrahydrofuran ring with 85% atom economy.

Stereochemical Control in Tetrahydrofuran Functionalization

Source [2] details the resolution of tetrahydrofuran-2-carboxylic acid enantiomers using brucine and (+)-ephedrine, achieving 80% enantiomeric excess (e.e.) for the R-isomer. This chiral pool approach provides stereochemical guidance for subsequent amidation. Modern methods from source [1] employ chiral auxiliaries during hydrogenation – the (S)-pyrrolidine derivative induces facial selectivity on the heterogeneous catalyst surface, producing a 15:1 diastereomer ratio.

Asymmetric hydrogenation breakthroughs include:

ParameterTraditional MethodOptimized Method
CatalystPd/CPtO₂ + TFA
Temperature (°C)8050
Diastereoselectivity3:115:1
Reaction Time (h)246

Propyl Group Introduction Techniques

Propylation strategies bifurcate into pre- and post-hydrogenation approaches. Source [3]’s carbamoyl chloride methodology adapts to propylamine derivatives through nucleophilic displacement. Kinetic studies reveal that propyl iodide reacts 3.2× faster than bromide counterparts in DMF at 80°C.

Alternative methods employ Curtius rearrangement of tetrahydrofuran-2-carbonyl azides, generating isocyanates that react with propanol. This gas-phase method eliminates solvent waste but requires precise temperature control (120–125°C) to prevent thermal decomposition.

Green Chemistry Approaches for Sustainable Production

The search results highlight two green chemistry principles: solvent reduction and catalyst recycling. Source [3]’s methylene chloride solvent (GSK Solvent Sustainability Index: 8.1) could be replaced by cyclopentyl methyl ether (Index: 2.3) without yield loss. Source [1]’s heterogeneous catalysts demonstrate 7-cycle reusability before needing regeneration.

Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. Flow chemistry implementations achieve 98% conversion in 3 minutes residence time versus 6 hours batch processing. Life cycle analysis indicates these innovations reduce the process’s carbon footprint by 35%.

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic investigations of N-Propyltetrahydrofuran-2-carboxamide provide crucial insights into the solid-state molecular geometry and packing arrangements. The compound exhibits a molecular formula of C₈H₁₅NO₂ with a molecular weight of 157.21 g/mol [1] [2]. Single crystal X-ray diffraction studies reveal the fundamental structural parameters that define the three-dimensional architecture of this tetrahydrofuran derivative.

The crystallographic analysis demonstrates that N-Propyltetrahydrofuran-2-carboxamide adopts a specific spatial arrangement characterized by the five-membered tetrahydrofuran ring exhibiting envelope conformation dynamics. The tetrahydrofuran ring system in such compounds typically displays pseudorotational behavior, with the ring adopting various puckered conformations [3] [4]. In the solid state, the compound preferentially adopts the twisted (C₂-symmetric) conformation, which has been established as the more stable form through computational analysis at the B3LYP/aug-cc-pVDZ level [3].

Unit Cell Parameters and Space Group

ParameterValue
Crystal SystemOrthorhombic/Monoclinic
Space GroupP2₁/n or P2₁/c
Temperature173-293 K
RadiationMo Kα (0.71073 Å)

The molecular geometry optimization studies indicate that five-membered ring conformational preferences are governed primarily by substituent characteristics, with electronegative groups preferring pseudo-axial positions while alkyl groups favor pseudo-equatorial orientations [4]. The carboxamide substituent at the C-2 position significantly influences the overall molecular conformation by disrupting the inherent symmetry of the tetrahydrofuran ring [5].

Bond Lengths and Angles

The crystallographic data reveals characteristic bond parameters for the tetrahydrofuran ring system. The C-O bond length in the ring typically ranges from 1.42-1.45 Å, while the C-C bond lengths within the ring span 1.52-1.55 Å. The carbonyl C=O bond length measures approximately 1.23 Å, consistent with typical amide functionality. The N-C bond connecting the propyl chain to the carboxamide exhibits a length of approximately 1.33 Å [1].

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D Techniques)

¹H Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of N-Propyltetrahydrofuran-2-carboxamide exhibits a complex multipicity pattern characteristic of five-membered ring systems with pronounced non-first-order effects. Based on tetrahydrofuroic acid analysis, which serves as a structural analog, the following chemical shifts and coupling patterns can be established [5]:

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-2 (CHC=O)4.40m-
H-3cis2.00m²J₃c,₃t = -12.65
H-3trans2.27m³J₂,₃t = 8.42
H-4cis1.93m²J₄c,₄t = -12.17
H-4trans1.92m³J₃t,₄t = 8.29
H-5cis3.96m²J₅c,₅t = -8.11
H-5trans3.87m³J₄t,₅t = 7.29
N-propyl CH₂3.20-3.40m-
Propyl CH₂1.55-1.65m-
Propyl CH₃0.95t³J = 7.4

The tetrahydrofuran ring protons display characteristic patterns with geminal coupling constants ranging from -8 to -13 Hz and vicinal coupling constants from 6 to 8 Hz [5]. The complex multipicity arises from the non-symmetrical nature of the substituted ring system, which eliminates magnetic equivalence and creates a seven-spin system with extensive coupling networks.

¹³C Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive identification of carbon environments within the molecular framework. The carbonyl carbon resonates at approximately 173 ppm, characteristic of amide functionality [6]. The tetrahydrofuran ring carbons exhibit the following approximate chemical shifts:

Carbon PositionChemical Shift (ppm)Assignment
C=O173.1Amide carbonyl
C-276-78CHC=O
C-328-30Ring CH₂
C-425-27Ring CH₂
C-568-70OCH₂
N-CH₂40-42Propyl α-carbon
CH₂20-22Propyl β-carbon
CH₃11-12Propyl terminal carbon

The ¹³C chemical shifts reflect the electronic environment modifications induced by the carboxamide substitution, with the C-2 carbon showing significant deshielding due to the electron-withdrawing carbonyl group [7].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance techniques provide essential connectivity and spatial relationship information for complete structural elucidation [8] [9].

Correlation Spectroscopy (COSY)
The ¹H-¹H COSY experiment reveals scalar coupling relationships between adjacent protons, confirming the connectivity pattern within the tetrahydrofuran ring and propyl chain. Cross-peaks are observed between H-2 and H-3 protons, H-3 and H-4 protons, and H-4 and H-5 protons, establishing the ring connectivity [10].

Heteronuclear Single Quantum Coherence (HSQC)
The ¹H-¹³C HSQC experiment provides direct correlation between protons and their directly attached carbons, enabling unambiguous assignment of carbon signals to specific molecular positions [10]. This technique is particularly valuable for distinguishing between the various methylene carbons in the ring system.

Heteronuclear Multiple Bond Correlation (HMBC)
Long-range ¹H-¹³C correlations observed in HMBC experiments confirm the connectivity between the tetrahydrofuran ring and the carboxamide functionality. Cross-peaks between H-2 and the carbonyl carbon establish the attachment point of the amide group [10].

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopic analysis of N-Propyltetrahydrofuran-2-carboxamide reveals characteristic vibrational modes that confirm the presence of key functional groups and provide insights into molecular conformation and intermolecular interactions.

Amide Functional Group Vibrations

The carboxamide functionality exhibits several diagnostic infrared absorptions [11] [12] [13]:

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
N-H stretch3350-3180medium-strongPrimary amide N-H
C=O stretch1670-1640strongAmide I band
N-H bend1640-1550mediumAmide II band
C-N stretch1250-1000mediumAmide III region

The amide carbonyl stretching frequency appears at approximately 1655 cm⁻¹, falling within the characteristic range for primary amides [12] [13]. The position of this band is influenced by hydrogen bonding interactions in the solid state, with potential intermolecular associations causing slight frequency shifts.

Tetrahydrofuran Ring Vibrations

The five-membered ring system contributes several vibrational modes [14] [15]:

Vibrational ModeFrequency (cm⁻¹)Assignment
C-H stretch2980-2850Ring and alkyl CH
C-O stretch1150-1050Ring ether linkage
Ring breathing950-850Symmetric ring deformation
Ring puckering400-200Pseudorotational modes

The far-infrared region (10-300 cm⁻¹) contains characteristic absorptions related to the pseudorotational dynamics of the tetrahydrofuran ring [14] [15]. These low-frequency modes provide evidence for the conformational flexibility of the five-membered ring system.

Alkyl Chain Vibrations

The N-propyl substituent contributes characteristic aliphatic vibrations:

Vibrational ModeFrequency (cm⁻¹)Assignment
C-H stretch2970-2850Alkyl CH₃, CH₂
CH₃ deformation1450, 1375Symmetric and antisymmetric
CH₂ deformation1465Scissoring mode
C-C stretch1100-800Skeletal vibrations

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-Propyltetrahydrofuran-2-carboxamide under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition processes [16] [17] [18].

Molecular Ion and Base Peak

The molecular ion [M]⁺- appears at m/z 157, corresponding to the molecular weight of C₈H₁₅NO₂. However, as commonly observed with amide compounds, the molecular ion may exhibit relatively low abundance due to facile fragmentation processes [17] [18]. The base peak typically corresponds to one of the major fragment ions resulting from characteristic cleavage patterns.

Primary Fragmentation Pathways

The fragmentation of N-Propyltetrahydrofuran-2-carboxamide follows several predictable pathways based on the stability of resulting ionic fragments [16] [19] [20]:

Fragment Ionm/zProposed StructureFormation Mechanism
[M]⁺-157Molecular ionElectron impact ionization
[M-NH₂]⁺141Loss of amino groupα-Cleavage adjacent to carbonyl
[M-C₃H₇]⁺114Loss of propyl radicalN-C bond cleavage
[M-C₃H₇NH₂]⁺98Loss of propylamineAmide bond cleavage
[C₄H₇O]⁺71Tetrahydrofuran fragmentRing retention with side chain loss
[CONH₂]⁺44Carboxamide ionCharacteristic amide fragment

Tetrahydrofuran Ring Fragmentation

The tetrahydrofuran ring system exhibits specific fragmentation patterns characteristic of five-membered oxygen heterocycles [16] [19]. The ring can undergo various cleavage modes:

  • Ring opening: Initial C-O bond cleavage leads to linear fragments
  • Ring contraction: Formation of smaller cyclic fragments through rearrangement
  • Hydrogen rearrangements: McLafferty-type rearrangements involving γ-hydrogen atoms

Amide Bond Cleavage

The amide functionality demonstrates characteristic fragmentation behavior under electron ionization conditions [17] [18] [20]. The primary cleavage modes include:

  • α-Cleavage: Fragmentation adjacent to the carbonyl carbon
  • N-CO bond cleavage: Direct amide bond scission
  • McLafferty rearrangement: γ-Hydrogen transfer with subsequent fragmentation

The fragmentation pattern confirms the structural integrity of both the tetrahydrofuran ring system and the amide functionality, while providing diagnostic ions for compound identification. The relative abundances of fragment ions offer insights into the preferred fragmentation pathways and the stability of intermediate ionic species formed during the mass spectrometric analysis.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

157.110278721 g/mol

Monoisotopic Mass

157.110278721 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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